molecular formula C7H4BF5O2 B1435363 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid CAS No. 1459778-94-9

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid

Cat. No.: B1435363
CAS No.: 1459778-94-9
M. Wt: 225.91 g/mol
InChI Key: NYRAVQWKXFRDNS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid: is an organoboron compound with the molecular formula C7H4BF5O2. It is a white to off-white solid that is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its electron-withdrawing trifluoromethyl and difluoro substituents, which can significantly influence the reactivity and properties of the molecules it is incorporated into .

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For optimal efficacy and stability, the compound should be stored in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, particularly in the synthesis of compounds with potential biological activity. Additionally, it is used in the creation of advanced materials, such as polymers and liquid crystals, due to its ability to introduce fluorinated groups into molecules, which can enhance their thermal and chemical stability .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Difluorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is unique due to the presence of both trifluoromethyl and difluoro substituents. These groups significantly enhance the electron-withdrawing properties of the compound, which can influence the reactivity and stability of the molecules it is incorporated into. This makes it particularly useful in the synthesis of complex organic molecules where precise control over electronic properties is required .

Properties

IUPAC Name

[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRAVQWKXFRDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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